N-tert-butyl-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide N-tert-butyl-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.: 1291867-95-2
VCID: VC4352717
InChI: InChI=1S/C19H21N3O3S2/c1-19(2,3)21-15(23)11-27-18-20-12-9-10-26-16(12)17(24)22(18)13-7-5-6-8-14(13)25-4/h5-10H,11H2,1-4H3,(H,21,23)
SMILES: CC(C)(C)NC(=O)CSC1=NC2=C(C(=O)N1C3=CC=CC=C3OC)SC=C2
Molecular Formula: C19H21N3O3S2
Molecular Weight: 403.52

N-tert-butyl-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

CAS No.: 1291867-95-2

Cat. No.: VC4352717

Molecular Formula: C19H21N3O3S2

Molecular Weight: 403.52

* For research use only. Not for human or veterinary use.

N-tert-butyl-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide - 1291867-95-2

Specification

CAS No. 1291867-95-2
Molecular Formula C19H21N3O3S2
Molecular Weight 403.52
IUPAC Name N-tert-butyl-2-[3-(2-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Standard InChI InChI=1S/C19H21N3O3S2/c1-19(2,3)21-15(23)11-27-18-20-12-9-10-26-16(12)17(24)22(18)13-7-5-6-8-14(13)25-4/h5-10H,11H2,1-4H3,(H,21,23)
Standard InChI Key LWJHJKRIHJQSBI-UHFFFAOYSA-N
SMILES CC(C)(C)NC(=O)CSC1=NC2=C(C(=O)N1C3=CC=CC=C3OC)SC=C2

Introduction

N-tert-butyl-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of thieno[3,2-d]pyrimidines. These compounds are heterocyclic and contain sulfur and nitrogen atoms, making them significant in medicinal chemistry due to their potential biological activities.

Key Features:

  • Chemical Structure: The compound features a thieno[3,2-d]pyrimidine core with a sulfanyl group, which classifies it as a sulfonamide. It also includes a 2-methoxyphenyl moiety attached to the thieno[3,2-d]pyrimidine ring.

  • Synthesis: The synthesis typically involves multi-step reactions, starting with thieno[3,2-d]pyrimidine derivatives and other organic reagents. Techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor and confirm the synthesis.

Synthesis Overview:

The synthesis of N-tert-butyl-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide involves several key steps:

  • Starting Materials: Thieno[3,2-d]pyrimidine derivatives and 2-methoxyphenyl compounds are common starting materials.

  • Reaction Conditions: The synthesis requires specific conditions such as controlled temperature, appropriate solvents, and catalysts to optimize yields and purity.

Chemical Reactions:

  • Hydrolysis: While not specifically detailed for this compound, similar amides can undergo hydrolysis under acidic or basic conditions.

  • NMR and TLC Analysis: These techniques are crucial for monitoring the synthesis and confirming the structure of the final product.

Biological Targets:

  • Enzymes and Receptors: Thieno[3,2-d]pyrimidines are known to interact with biological targets such as kinases and phosphodiesterases, suggesting potential applications in drug development.

  • Pharmacological Studies: Compounds with similar structures have shown significant biological activity, which could translate to therapeutic uses in various diseases.

Potential Applications:

  • Medicinal Chemistry: The compound's structure suggests potential applications in medicinal chemistry, particularly in the development of new pharmaceutical agents.

  • Drug Discovery: Its ability to interact with specific biological targets makes it a candidate for drug discovery processes.

Molecular Characteristics:

PropertyDescription
Molecular FormulaNot explicitly provided in available sources
Molecular WeightNot explicitly provided in available sources
Chemical ClassThieno[3,2-d]pyrimidine, Sulfonamide
Biological ActivityPotential interactions with enzymes and receptors

Research Implications:

  • Drug Development: The compound's potential biological activity makes it a subject of interest for further research in drug development.

  • Mechanism of Action: Studies on similar compounds suggest interactions with specific biological targets, which could lead to therapeutic applications.

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